3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid
Description
3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl groups at positions 5 and 7, a sulfanyl (─SH) group at position 2, and a propanoic acid side chain at position 6. Its molecular formula is C₁₁H₁₃N₄O₂S, with a molecular weight of 289.31 g/mol (calculated from structural data in ). This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and agrochemical research. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine are frequently explored for antimicrobial, herbicidal, and microtubule-stabilizing activities .
Analytical data, such as NMR and IR spectra, confirm its structure, with characteristic peaks for the triazole ring (δ 8.2–8.5 ppm in ¹H NMR) and carboxylic acid (1696 cm⁻¹ in IR) .
Properties
IUPAC Name |
3-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-10(17)13-14/h3-4H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYLRJCBNKWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=S)NN12)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of boiling ethanol containing triethylamine, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction types:
Substitution with Acyclic Halides
Reaction with chloroacetonitrile or 2-chloro-1,1-dimethoxyethane in DMF yields thioether derivatives (8–10 ) . For example:
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Product 8 : Formed via reaction with chloroacetonitrile at 25°C.
Thioglycoside Formation
Treatment with tetra-O-acetyl-α-D-glucopyranosyl bromide in acetone/KOH produces thioglycosides (14 , 15 ) :
text3-{5,7-Dimethyl-2-sulfanyl-triazolo[...]}-propanoic acid + Tetra-O-acetyl-glucosyl bromide → Thioglycoside **14** (glucose analog)
Key spectral data for 14 :
Oxidation to Sulfones
Controlled oxidation with H₂O₂ converts the -SH group to -SO₃H, enhancing electrophilicity for further functionalization.
Comparative Reactivity with Analogues
| Compound | Key Functional Group | Reactivity Differences |
|---|---|---|
| 3-{5,7-Dimethyl-2-(methylthio)-triazolo[...]}-propanoic acid | Methylthio (-SMe) | Higher steric hindrance reduces nucleophilic substitution rates compared to -SH. |
| 3-{5,7-Dimethyl-2-trifluoromethyl-triazolo[...]}-propanoic acid | Trifluoromethyl (-CF₃) | Electron-withdrawing -CF₃ group deactivates the core, limiting reduction reactions. |
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate, confirmed by quenching experiments with TEMPO .
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Substitution : The sulfanyl group acts as a nucleophile, attacking electrophilic carbons in halides (SN² mechanism) .
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Thioglycoside Formation : Involves base-assisted deprotonation of -SH, followed by nucleophilic displacement of the glycosyl bromide .
Optimization and Challenges
Scientific Research Applications
While specific applications of "3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid" are not detailed in the search results, information on pyrimidines, triazoles, and related compounds can provide insights into potential applications.
Triazoles and Pyrimidines in Research
- Triazoles : Research highlights the synthesis of triazole compounds for various applications .
- Pyrimidines : Pyrimidine derivatives are known for their broad spectrum of biological activities, including antitumor properties, making them valuable in the pharmaceutical industry .
Related compounds
- 3-{5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid : This compound is similar to the target compound.
- 3-{5,7-Dimethyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid : Another analog of the title compound.
Molecular Recognition and Drug Discovery
- The pyridazine ring, found in similar heterocyclic compounds, has unique physicochemical properties that are important in drug-target interactions. These properties include weak basicity, a high dipole moment, π-π stacking interactions, and hydrogen-bonding capacity .
- Pyridazines have shown promise in solving challenges associated with candidate optimization in drug discovery and development .
COX-II Inhibitors
- Several studies focus on developing COX-II inhibitors using pyrazole derivatives. While not directly related to the target compound, this indicates the potential for exploring similar compounds for anti-inflammatory applications .
- Specific pyrazole compounds, such as PYZ16, PYZ17, PYZ18, PYZ19, PYZ20, PYZ33, PYZ34 and PYZ35, have demonstrated COX-II inhibitory potential .
Table of Pyrazole Derivatives as COX-II Inhibitors
| Compound | IC50 (COX-II) | Selectivity Index (S.I.) | Anti-inflammatory Activity | Reference Drug |
|---|---|---|---|---|
| PYZ16 | 0.52 μM | 10.73 | 64.28% inhibition | Celecoxib |
| PYZ17 | Good | N/A | N/A | N/A |
| PYZ18 | 7.07 μM | >4.24 | N/A | N/A |
| PYZ19 | 5.01 μM | N/A | >70% inhibition | Celecoxib |
| PYZ20 | 0.33 μM | N/A | N/A | Celecoxib |
| PYZ33 | Best | N/A | N/A | N/A |
| PYZ34 | Best | N/A | N/A | N/A |
| PYZ35 | Good | N/A | N/A | N/A |
Note: N/A = Not Available
This compound
- The compound is unique due to the presence of the sulfanyl group, which may give it distinct chemical reactivity and potential biological activity compared to its analogs.
- This compound typically involves multi-step organic reactions.
IUPAC Names and Identifiers
Mechanism of Action
The mechanism of action of 3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group and the triazolopyrimidine core are key functional groups that interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-{5,7-dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid are compared below with analogous triazolopyrimidine derivatives:
Structural and Functional Analogues
Key Findings
Substituent Effects on Bioactivity :
- The sulfanyl (─SH) group in the target compound offers a reactive site for covalent modifications (e.g., disulfide bond formation) but may reduce stability under oxidative conditions compared to sulfonamide (─SO₂NH─) or trifluoromethyl (─CF₃) analogues .
- Trifluoromethyl derivatives exhibit higher lipophilicity (logP = 2.8 vs. 1.9 for the target compound), enhancing blood-brain barrier penetration in neurodegenerative studies .
However, derivatives with aryl groups (e.g., 4-chlorophenyl in compound 2b) show superior antimicrobial potency due to enhanced hydrophobic interactions .
Synthetic Accessibility: The target compound is synthesized via Suzuki coupling or HATU-mediated amidation, similar to analogues like 3-(5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid . However, sulfonamide derivatives (e.g., 8b) require multi-step protocols involving fluorinated benzenesulfonyl chlorides .
Biological Activity
3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid (CAS No. 847837-47-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 238.27 g/mol. The presence of a sulfanyl group and a triazolo-pyrimidine moiety contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing a triazolo-pyrimidine structure exhibit promising antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial activity against multi-drug resistant (MDR) strains of bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.25 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity Comparison
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3c | 0.5 | Methicillin-resistant S. aureus |
| 9d | 0.75 | Klebsiella pneumoniae |
| Reference Drug | 1.0 | Cephalothin |
The specific activity of this compound against MDR strains remains to be fully elucidated but is expected to be significant based on structural analogs .
The mechanism by which triazolo-pyrimidines exert their antibacterial effects often involves inhibition of cell wall biosynthesis and interaction with DNA gyrase enzymes . The sulfanyl group may enhance the binding affinity to biological targets due to its nucleophilic nature.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions under optimized conditions to ensure high yield and purity. Common methods include:
- Microwave-assisted synthesis : This eco-friendly approach facilitates rapid reaction times and improved yields.
- Green chemistry techniques : Utilizing natural catalysts like lemon juice has been explored for synthesizing related compounds .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of both a sulfanyl group and an acetic acid moiety within a triazolo-pyrimidine framework. This specific arrangement may enhance its biological activity compared to structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Compound A | Contains an amino group instead of sulfanyl | Moderate antibacterial |
| Compound B | Lacks the acetic acid moiety | Low antibacterial |
| Compound C | Focuses on methylsulfanyl without acetic acid | High antifungal |
Case Studies
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in treating infections caused by resistant bacterial strains. For example, compounds derived from this class have shown enhanced selectivity towards bacterial cells over mammalian cells, indicating a favorable safety profile . Further research is needed to explore the full therapeutic potential and safety of this compound.
Q & A
Q. How can reaction byproducts be minimized during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
